Cas no 198889-38-2 (methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate)

Methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate is a fluorinated α,β-unsaturated ester with applications in organic synthesis and pharmaceutical research. Its conjugated system and ester functionality make it a versatile intermediate for Michael additions, cyclizations, and other C–C bond-forming reactions. The presence of a 4-fluorophenyl group enhances its utility in medicinal chemistry, where fluorinated compounds are often sought for their metabolic stability and bioavailability. The (E)-configuration ensures stereochemical precision in synthetic pathways. This compound is typically characterized by high purity and stability under standard conditions, making it suitable for use in controlled reactions. Its structural features also allow for further derivatization, broadening its applicability in fine chemical synthesis.
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate structure
198889-38-2 structure
Product name:methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate
CAS No:198889-38-2
MF:C16H13FO2
Molecular Weight:256.271628141403
CID:6598624
PubChem ID:11242285

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate 化学的及び物理的性質

名前と識別子

    • methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate
    • 198889-38-2
    • EN300-1459540
    • SCHEMBL17802358
    • インチ: 1S/C16H13FO2/c1-19-16(18)11-15(12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-11H,1H3/b15-11+
    • InChIKey: JKICXHPRIRRTSE-RVDMUPIBSA-N
    • SMILES: FC1C=CC(=CC=1)/C(=C/C(=O)OC)/C1C=CC=CC=1

計算された属性

  • 精确分子量: 256.08995782g/mol
  • 同位素质量: 256.08995782g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 324
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 26.3Ų

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1459540-2500mg
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate
198889-38-2
2500mg
$1428.0 2023-09-29
Enamine
EN300-1459540-250mg
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate
198889-38-2
250mg
$670.0 2023-09-29
Enamine
EN300-1459540-100mg
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate
198889-38-2
100mg
$640.0 2023-09-29
Enamine
EN300-1459540-500mg
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate
198889-38-2
500mg
$699.0 2023-09-29
Enamine
EN300-1459540-1.0g
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate
198889-38-2
1g
$0.0 2023-06-06
Enamine
EN300-1459540-5000mg
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate
198889-38-2
5000mg
$2110.0 2023-09-29
Enamine
EN300-1459540-10000mg
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate
198889-38-2
10000mg
$3131.0 2023-09-29
Enamine
EN300-1459540-50mg
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate
198889-38-2
50mg
$612.0 2023-09-29
Enamine
EN300-1459540-1000mg
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate
198889-38-2
1000mg
$728.0 2023-09-29

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate 関連文献

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoateに関する追加情報

Methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate (CAS No. 198889-38-2): A Comprehensive Overview

Methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate, identified by its CAS number 198889-38-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered attention due to its potential applications in various scientific domains.

The molecular structure of methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate consists of a methyl ester group attached to a conjugated enone system, with substituents including a 4-fluorophenyl ring and a phenyl group at the third carbon position. This configuration imparts distinct electronic and steric properties, making it a versatile candidate for synthetic chemistry and drug discovery.

In recent years, the study of heterocyclic compounds has seen remarkable advancements, and methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate has emerged as a promising intermediate in the synthesis of bioactive molecules. The presence of both fluorine and phenyl groups enhances its reactivity, enabling diverse functionalization strategies that are crucial for developing novel therapeutic agents.

One of the most compelling aspects of methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate is its potential role in medicinal chemistry. Researchers have explored its utility in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its effectiveness in generating compounds with anti-inflammatory and anticancer properties. The fluorine atom, in particular, is known to improve metabolic stability and binding affinity, making it an attractive feature for drug design.

The enone moiety in the structure of methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate also contributes to its pharmacological significance. Enones are well-documented for their ability to interact with biological targets through various mechanisms, including Michael addition and aldol reactions. These reactions are fundamental in the biosynthesis of many natural products and have been harnessed in the development of synthetic methodologies for drug candidates.

Recent advancements in computational chemistry have further highlighted the importance of methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate as a key intermediate. Molecular modeling studies have revealed that this compound can be efficiently incorporated into complex molecular frameworks, facilitating the design of highly specific ligands for therapeutic applications. The combination of experimental synthesis and computational analysis has provided valuable insights into optimizing its pharmacokinetic profiles.

The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to enhanced biological activity due to modifications in electronic distribution and steric effects. In the case of methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate, the 4-fluorophenyl ring not only contributes to its reactivity but also influences its interaction with biological targets.

In conclusion, methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate represents a significant compound in the realm of chemical biology and drug discovery. Its unique structural features and versatile reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.